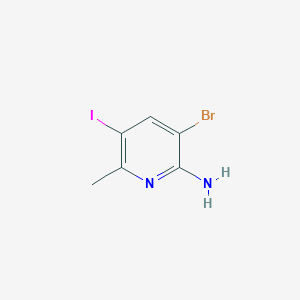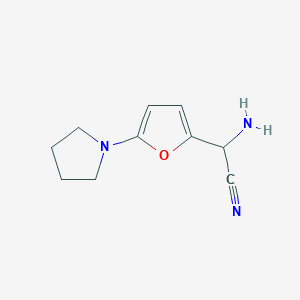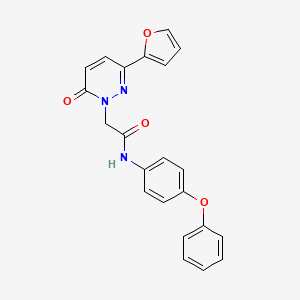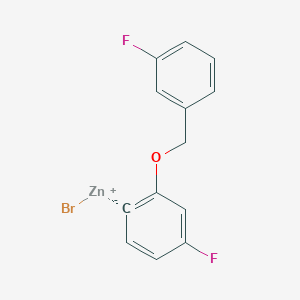
2-(3'-FluorobenZyloxy)-4-fluorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in its structure enhances its reactivity and selectivity, making it a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(3’-Fluorobenzyloxy)-4-fluorophenylmagnesium bromide with zinc bromide in THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction conditions are carefully controlled to maintain the concentration of the organozinc reagent at 0.25 M in THF.
Industrial Production Methods
In an industrial setting, the production of 2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with inert gas purging systems to ensure an oxygen-free environment. The reaction mixture is continuously stirred and monitored to maintain the desired concentration and purity of the product. The final product is then purified and packaged in custom sizes as per the requirements of the end-users .
Análisis De Reacciones Químicas
Types of Reactions
2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with aryl halides to form biaryl compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Aryl Halides: Serve as electrophilic partners in cross-coupling reactions.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products Formed
The major products formed from the reactions of 2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide include biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly those containing fluorinated aromatic rings.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The zinc bromide moiety acts as a leaving group, facilitating the formation of a new carbon-carbon bond. The presence of fluorine atoms enhances the reactivity and selectivity of the compound, making it a valuable reagent in various synthetic transformations .
Comparación Con Compuestos Similares
Similar Compounds
2-(3’-Fluorobenzyloxy)-4-fluorophenylmagnesium Bromide: Similar in structure but contains a magnesium atom instead of zinc.
4-(3’-Fluorobenzyloxy)-3-fluorophenylzinc Bromide: Differently substituted but used in similar types of reactions.
Uniqueness
2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide is unique due to its enhanced reactivity and selectivity, attributed to the presence of fluorine atoms. This makes it particularly useful in the synthesis of complex molecules where precision and efficiency are crucial .
Propiedades
Fórmula molecular |
C13H9BrF2OZn |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-3-[(3-fluorophenyl)methoxy]benzene-4-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
MSUZLGFUKDYPBD-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC(=C1)F)COC2=[C-]C=CC(=C2)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



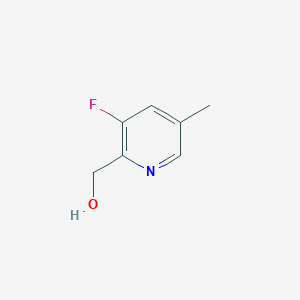
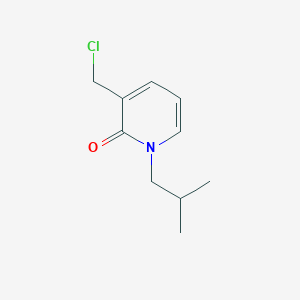
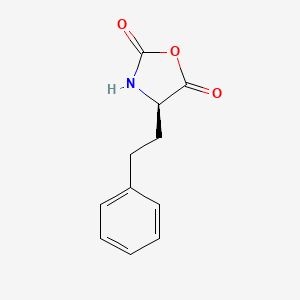
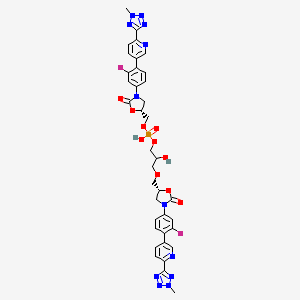
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
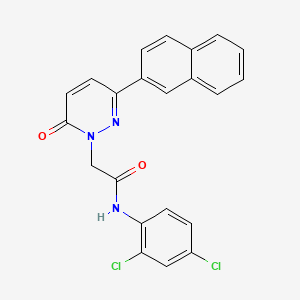
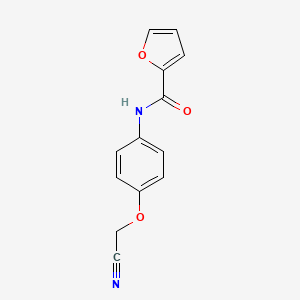
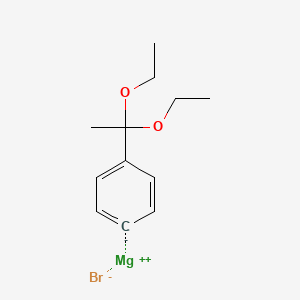
![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
